Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of borane-tetrahydrofuran (THF) for the reduction of Boc-protected amino acids, followed by hydrogenation and aldol addition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from ethyl acetate/hexanes are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert carbonyl groups to alcohols or amines.
Substitution: Commonly involves the replacement of a functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,4S)-4-methylpiperidine-2-carboxylate: Similar structure but different stereochemistry.
Methyl (2R,4R)-4-methylpiperidine-2-carboxylate: Similar structure with a different ester group.
Uniqueness
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
CAS No. |
131278-84-7 |
---|---|
Molecular Formula |
C13H23NO8 |
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (2R,4R)-4-methylpiperidine-2-carboxylate |
InChI |
InChI=1S/C9H17NO2.C4H6O6/c1-3-12-9(11)8-6-7(2)4-5-10-8;5-1(3(7)8)2(6)4(9)10/h7-8,10H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1 |
InChI Key |
LKQJOTYRDSQDNJ-SKDUITIKSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CCN1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.